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Introduction

Collagen derived from dermal sheep tissue is a promising biomaterial for various biomedical
applications, including tissue engineering, drug delivery, and dermal fillers. However, in its
natural form, collagen exhibits limited mechanical strength and is susceptible to rapid
enzymatic degradation in vivo. Crosslinking is a critical step to enhance the physicochemical
properties of collagen-based biomaterials. 1,4-butanediol diglycidyl ether (BDDE) is a widely
used crosslinking agent due to its ability to form stable ether linkages with collagen, resulting in
improved mechanical durability and resistance to degradation.[1][2] This document provides a
detailed experimental procedure for the BDDE crosslinking of dermal sheep collagen, including
collagen extraction, the crosslinking reaction, and post-processing and characterization
techniques.

Data Presentation: Influence of Crosslinking
Conditions on Collagen Properties

The following table summarizes the quantitative effects of varying BDDE crosslinking
conditions on the key properties of dermal sheep collagen.
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Parameter Condition1 Condition2 Condition3 Condition4 Reference
Crosslinking
4.5 9.0 8.5 10.5 [3][4]
pH
BDDE
Concentratio 4 4 1 4 [4]
n (wt%)
Reaction
Room Room - »
Temperature Not Specified  Not Specified  [3]
. Temperature Temperature
4
Reaction - .
i 7 days 7 days Not Specified  Not Specified  [3]
Time
Shrinkage
Similar to 4 Similar to 4
Temperature Increased 73°C [3]
wt% wt%
(Ts)
Primary Significant
] o Less than 4 -
Amine Group  Minimal (from 32 to % Not Specified  [3]
wt%
Reduction 14 n/1000)

) Inferred from
Swelling . -~ . .
Rati Higher Lower Not Specified  Not Specified  material

atio
properties
No
) Completely ]
Enzymatic degradation N N
) degraded by Not Specified  Not Specified  [3]
Degradation observed at 6
6 weeks
weeks
Macroscopic Flexible and ) N »
) ] Stiff sponge Not Specified  Not Specified  [4]
Properties soft tissue
Biocompatibl
Biocompatibili  Biocompatibl e, with low N N
Not Specified  Not Specified  [3]
ty e cellular
ingrowth
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Experimental Protocols
Part 1: Extraction of Pepsin-Soluble Collagen from
Dermal Sheep Skin

This protocol describes the extraction of type | collagen from sheep skin using an acid-pepsin
treatment, which is effective in cleaving the telopeptide regions that contribute to collagen's
insolubility.[5][6]

Materials:

Fresh or frozen dermal sheep skin

0.1 M NaOH

e 0.5 M Acetic acid

e Pepsin (from porcine gastric mucosa)

e 2.6 M NaCl

e 0.1 M Acetic acid for dialysis

¢ Distilled water

e Scalpel, scissors, blender

o Centrifuge and centrifuge tubes

e Dialysis tubing (e.g., 14 kDa MWCO)

Lyophilizer (freeze-dryer)

Procedure:

o Pre-treatment of Sheep Skin:

1. Thaw frozen sheep skin at 4°C overnight.
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2. Remove excess fat and connective tissues using a scalpel.
3. Wash the skin thoroughly with cold distilled water.
4. Cut the skin into small pieces (approximately 1 cm?).

5. To remove non-collagenous proteins, soak the skin pieces in 0.1 M NaOH at a skin-to-
solution ratio of 1:10 (w/v) for 6 hours at 4°C with gentle stirring. Change the NaOH
solution every 3 hours.[7]

6. Wash the pre-treated skin pieces with cold distilled water until the pH of the wash water is

neutral.

Acid-Pepsin Extraction:

1. Suspend the pre-treated skin pieces in 0.5 M acetic acid containing 0.1% (w/v) pepsin at a
skin-to-solution ratio of 1:10 (w/v).[8]

2. Stir the mixture continuously for 48 hours at 4°C.[8]

3. Centrifuge the mixture at 12,300 x g for 20 minutes at 4°C to collect the supernatant
containing the solubilized collagen.[7]

Purification of Collagen:

1. Precipitate the collagen from the supernatant by adding solid NaCl to a final concentration
of 2.6 M with gentle stirring.[7]

2. Allow the solution to stand overnight at 4°C to facilitate collagen precipitation.

3. Centrifuge the solution at 12,300 x g for 20 minutes at 4°C to collect the collagen
precipitate.[7]

4. Re-dissolve the collagen precipitate in a minimal amount of 0.5 M acetic acid.

5. Transfer the collagen solution into dialysis tubing and dialyze against 0.1 M acetic acid for
48 hours at 4°C, changing the dialysis solution every 12 hours.[7]
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6. Following dialysis against acetic acid, dialyze against distilled water for another 48 hours,
changing the water every 12 hours, to remove the acid.

7. Freeze the purified collagen solution at -80°C and then lyophilize to obtain a dry collagen
sponge.

8. Store the lyophilized collagen at -20°C until use.

Part 2: BDDE Crosslinking of Dermal Sheep Collagen

This protocol details the crosslinking of the extracted collagen using BDDE under alkaline
conditions.

Materials:

Lyophilized dermal sheep collagen sponge

1,4-butanediol diglycidyl ether (BDDE)

Buffer solution: 0.025 M Disodium tetraborate decahydrate (pH 9.0)

Distilled water

Reaction vessel

Procedure:
» Preparation of Collagen for Crosslinking:
1. Cut a known weight of the lyophilized collagen sponge into desired dimensions.

2. Immerse the collagen sponge in the pH 9.0 borate buffer solution to allow for swelling and
equilibration.

« BDDE Crosslinking Reaction:

1. Prepare a 4 wt% BDDE solution in the pH 9.0 borate buffer.
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2. Immerse the swollen collagen sponge in the BDDE solution. A typical ratio is 2 g of
collagen in 100 mL of the BDDE solution.

3. Allow the crosslinking reaction to proceed for 7 days at room temperature with gentle
agitation.[3]

e Post-Crosslinking Purification:

1. After the reaction period, remove the crosslinked collagen from the BDDE solution.

2. Rinse the crosslinked collagen extensively with distilled water to remove the bulk of the
unreacted BDDE and buffer salts.

3. To ensure complete removal of residual BDDE, which is cytotoxic, a thorough purification
process is essential. This can be achieved by incubating the crosslinked collagen in a
large volume of distilled water or phosphate-buffered saline (PBS) for several days, with
frequent changes of the washing solution.[9]

4. Freeze the purified crosslinked collagen at -80°C and then lyophilize to obtain the final
crosslinked collagen scaffold.

Part 3: Characterization of BDDE-Crosslinked Collagen

1. Swelling Ratio:
o Weigh the dry crosslinked collagen scaffold (W_dry).

e Immerse the scaffold in PBS (pH 7.4) at 37°C until equilibrium swelling is reached (typically
24 hours).

» Remove the swollen scaffold, gently blot the surface with filter paper to remove excess
water, and weigh (W_swollen).

o Calculate the swelling ratio as: Swelling Ratio = (W_swollen - W_dry) / W_dry.
2. Enzymatic Degradation:

o Measure the initial dry weight of the crosslinked collagen scaffold (W _initial).
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Immerse the scaffold in a solution of collagenase (e.g., from Clostridium histolyticum) in a
buffer at 37°C.

At predetermined time points, remove the scaffold, wash with distilled water to stop the
enzymatic reaction, lyophilize, and weigh (W _t).

Calculate the percentage of weight loss as: Weight Loss (%) = [(W_initial - W_t) / W_initial] x
100.

. Mechanical Testing:
Perform uniaxial tensile tests on rehydrated crosslinked collagen scaffolds.

Determine the ultimate tensile strength (UTS), Young's modulus, and elongation at break
from the stress-strain curves.

. Determination of Residual BDDE:

Residual, unreacted BDDE is considered toxic and its concentration in the final product must
be below 2 ppm.[10][11]

Analytical methods such as gas chromatography (GC) or high-performance liquid
chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be used for the
quantification of residual BDDE.[10][11][12]

Visualizations
Experimental Workflow
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Caption: Experimental workflow for BDDE crosslinking of dermal sheep collagen.
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Caption: BDDE crosslinking mechanism with collagen amino groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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crosslinking-of-dermal-sheep-collagen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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